Juniper camphor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Juniper camphor, also known as eudesm-7(11)-en-4α-ol, is a sesquiterpene compound with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . It is isolated from the high-boiling fraction of camphor blue oil . This compound is known for its distinctive aroma and is found in various plants, particularly in the Juniperus species.
Preparation Methods
Synthetic Routes and Reaction Conditions
Juniper camphor can be synthesized through the isolation from camphor blue oil, which involves distillation and fractionation techniques . The high-boiling fraction of camphor blue oil is subjected to further purification processes to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oils from Juniperus species, followed by distillation and fractionation to isolate the desired compound . The process may include the use of solvents and other chemical reagents to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Juniper camphor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are often employed.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Juniper camphor has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other sesquiterpenes and related compounds.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and analgesic effects.
Industry: This compound is used in the fragrance and flavor industry due to its distinctive aroma.
Mechanism of Action
The mechanism of action of juniper camphor involves its interaction with various molecular targets and pathways. It is known to disrupt the lipid bilayer of cell membranes, leading to increased permeability and subsequent biological effects . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Juniper camphor can be compared with other similar compounds such as:
This compound stands out due to its unique sesquiterpene structure and its specific biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRABSCAWZINIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2(CCCC(C2C1)(C)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334584 |
Source
|
Record name | 1-Naphthalenol, decahydro-1,4a-dimethyl-7-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53840-55-4 |
Source
|
Record name | 1-Naphthalenol, decahydro-1,4a-dimethyl-7-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.